molecular formula C18H16F3NO B4318085 2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4318085
M. Wt: 319.3 g/mol
InChI Key: URMSLSBYZMUSPA-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a unique structural motif combining an indane ring with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydroacylation step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indane ring can be oxidized to form indanones.

    Reduction: The carbonyl group in the indane ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indanones and related ketones.

    Reduction: Indanols and related alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or modulation of electronic properties in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the indane ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)14-5-3-6-15(11-14)22-17(23)10-13-9-8-12-4-1-2-7-16(12)13/h1-7,11,13H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMSLSBYZMUSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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